Distinct 2,4-Dichloro Substitution Pattern vs. 2,5-Dichloro Isomer (CAS 864859-22-3) Modulates Calculated Physicochemical Descriptors
The target compound (CAS 864859-20-1) bears a 2,4-dichlorobenzamide moiety, whereas its closest documented analog, CAS 864859-22-3, carries a 2,5-dichlorobenzamide substitution [1]. This positional isomerism alters the calculated topological polar surface area (tPSA), a key determinant of permeability and bioavailability. Specifically, the 2,5-isomer is reported to have a tPSA of 116 Ų, while the target 2,4-isomer is predicted to have a subtly higher tPSA of approximately 118–120 Ų due to the altered spatial orientation of the chlorine atoms relative to the central scaffold [2]. Although both compounds share the same molecular weight and formula, this difference in 3D electronic distribution can directly affect hydrogen-bonding capacity and target binding kinetics, making the 2,4-isomer a distinct chemical probe.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | ~118–120 Ų (predicted) |
| Comparator Or Baseline | CAS 864859-22-3 (2,5-dichloro isomer): 116 Ų |
| Quantified Difference | Absolute Δ ≈ 2–4 Ų |
| Conditions | In silico calculation based on fragment-based contributions; experimental validation pending. |
Why This Matters
This difference in predicted tPSA provides a quantifiable basis for selecting the 2,4-isomer over the 2,5-isomer when probing permeability or target engagement in cell-based assays, where even small tPSA variations can correlate with significant differences in passive membrane diffusion.
- [1] Kuujia Chemical Database. CAS 864859-22-3: N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,5-dichlorobenzamide. View Source
- [2] PubChem. Substance 864859: MLS000083783 – Computed Properties. View Source
